PD 407824

Catalog No.
S538745
CAS No.
622864-54-4
M.F
C20H12N2O3
M. Wt
328.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD 407824

CAS Number

622864-54-4

Product Name

PD 407824

IUPAC Name

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione

Molecular Formula

C20H12N2O3

Molecular Weight

328.3 g/mol

InChI

InChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25)

InChI Key

IAUZTOZLTFSMIE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PD0407824; PD-0407824; PD 0407824; PD407824; PD-407824; PD 407824

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O

The exact mass of the compound 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione is 328.08479 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

PD 407824 is a highly pure (≥98% HPLC), cell-permeable pyrrolocarbazole derivative that functions as a potent dual inhibitor of the cell cycle checkpoint kinases Chk1 and Wee1. Unlike standard single-target kinase inhibitors, PD 407824 provides simultaneous abrogation of both critical G2/M checkpoint regulators, exhibiting IC50 values of 47 nM and 97 nM, respectively[1]. Beyond its established role in oncology workflows for inducing mitotic catastrophe in p53-deficient cells, it possesses a highly differentiated secondary utility as a chemical bone morphogenetic protein (BMP) sensitizer [2]. Supplied as a stable solid with reliable DMSO solubility (up to 18 mg/mL), it is a critical procurement choice for laboratories requiring reproducible dual-checkpoint blockade or cost-effective enhancement of BMP4-driven stem cell differentiation protocols.

Procuring a highly selective, single-target Chk1 inhibitor (such as Prexasertib) or Wee1 inhibitor (such as Adavosertib) as a substitute for PD 407824 often fails in complex chemosensitization assays, as cancer cells can utilize the uninhibited parallel pathway to maintain cell cycle arrest and evade apoptosis [1]. Furthermore, in regenerative medicine workflows, substituting PD 407824 with generic BMP signaling activators (like ventromorphin) fails to replicate its specific mechanism of action. PD 407824 sensitizes cells to BMP4 by inhibiting Chk1, which depletes p21, activates CDK8/9, and ultimately enhances nuclear SMAD1 levels [2]. This distinct mechanistic cascade cannot be achieved by direct BMP receptor agonists, making PD 407824 non-interchangeable for protocols requiring the amplification of sub-threshold recombinant BMP4 in directed human embryonic stem cell (hESC) differentiation [2].

Dual Target Potency vs. Off-Target Kinase Selectivity

PD 407824 demonstrates high-affinity dual inhibition of Chk1 (IC50 = 47 nM) and Wee1 (IC50 = 97 nM) while maintaining a strict selectivity profile against off-target kinases that commonly confound phenotypic assays. It exhibits a 70-fold selectivity window over PKC (IC50 = 3.4 µM) and Cdk4 (IC50 = 3.75 µM), and greater than 500-fold selectivity over c-Src, PDGFR, and FGFR (IC50 > 50 µM) [1]. This quantitative selectivity ensures that observed cellular phenotypes are driven strictly by checkpoint abrogation rather than off-target toxicity.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataChk1 (47 nM) and Wee1 (97 nM)
Comparator Or BaselinePKC (3.4 µM), Cdk4 (3.75 µM), c-Src/PDGFR/FGFR (> 50 µM)
Quantified Difference70-fold to >500-fold selectivity margin for target over off-target kinases
ConditionsIn vitro biochemical kinase activity assays

High selectivity prevents off-target confounding effects, ensuring reproducible data in sensitive cell-based assays and reducing the need for secondary validation compounds.

Recombinant Protein Sparing in Stem Cell Workflows

In directed differentiation protocols, recombinant BMP4 is a high-cost reagent. PD 407824 functions as a potent BMP sensitizer, allowing researchers to use sub-threshold concentrations of BMP4 to achieve full differentiation [1]. When applied to human embryonic stem cells (hESCs), the combination of PD 407824 and sub-threshold BMP4 successfully induces differentiation into mesoderm and cytotrophoblast lineages, a result that cannot be achieved by sub-threshold BMP4 alone [1].

Evidence DimensionStem Cell Differentiation Efficiency
Target Compound DataPD 407824 + Sub-threshold BMP4
Comparator Or BaselineSub-threshold BMP4 alone
Quantified DifferenceSuccessful induction of mesoderm/cytotrophoblast lineages versus failure to differentiate
ConditionshESC culture directed differentiation assays

Procuring this compound allows laboratories to significantly reduce the consumption of expensive recombinant BMP4 protein, optimizing the cost-efficiency of large-scale stem cell manufacturing.

Chemosensitization Efficacy in Platinum-Resistant Phenotypes

PD 407824 is highly effective at overcoming platinum resistance in established in vitro oncology models. When utilized at a concentration of 0.5 µM, PD 407824 successfully sensitizes cisplatin-resistant A2780cis ovarian cancer cells to cisplatin treatment, restoring apoptotic response[1]. Compared to treating these resistant lines with cisplatin alone, the addition of PD 407824 forces premature mitotic entry and subsequent mitotic catastrophe by overriding the DNA-damage-induced G2/M checkpoint[1].

Evidence DimensionCytotoxicity / Apoptotic Response
Target Compound DataCisplatin + 0.5 µM PD 407824
Comparator Or BaselineCisplatin alone
Quantified DifferenceRestoration of cisplatin sensitivity and apoptosis in a previously resistant cell line
ConditionsA2780cis ovarian cancer cell culture viability assays

Provides a validated, precise concentration benchmark (0.5 µM) for researchers needing a reliable positive control for chemosensitization in drug-resistant tumor models.

Cost-Optimized Directed Stem Cell Differentiation

Due to its validated role as a BMP sensitizer, PD 407824 is a highly practical procurement choice for laboratories scaling up hESC differentiation into mesoderm or cytotrophoblast lineages. By supplementing culture media with PD 407824, researchers can utilize sub-threshold levels of recombinant BMP4, significantly reducing media costs while maintaining high differentiation yields [1].

Dual Checkpoint Abrogation in Drug Resistance Models

For oncology researchers studying mitotic catastrophe, PD 407824 provides a single-agent solution to simultaneously block both Chk1 and Wee1. This is particularly useful in p53-deficient or cisplatin-resistant models (such as A2780cis or SKOV3), where it can be dosed at 0.5 µM alongside DNA-damaging agents to reliably force premature mitotic entry without the need to formulate two separate single-target inhibitors [2].

Mechanistic Probing of the BMP/TGF-β Signaling Axis

Because PD 407824 enhances BMP signaling through a highly specific, non-canonical pathway (Chk1 inhibition leading to p21 depletion and subsequent CDK8/9-mediated SMAD2/3 degradation), it serves as an indispensable chemical probe. It is utilized by researchers mapping the crosstalk between cell cycle checkpoints and TGF-β/BMP signaling in developmental biology, offering a distinct mechanism compared to direct BMP receptor agonists [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

328.08479225 Da

Monoisotopic Mass

328.08479225 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-HYDROXY-4-PHENYL-6H-PYRROLO[3,4-C]CARBAZOLE-1,3-DIONE

Dates

Last modified: 08-15-2023
1. Neurofibromatoses therapeutic agents and screening for same. By Fernandez-Valle, Cristina. From PCT Int. Appl. (2013), WO 2013138463 A1 20130919.
2. Methods of treating cancer via modulation of deoxythymidylate kinase (DTYMK) and checkpoint kinase-1 (CHK1). By Wong, Kwok-Kin; Liu, Yan. From PCT Int. Appl. (2013), WO 2013103836 A2 20130711.
3. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation. By Hermanson, Spencer B.; Carlson, Coby B.; Riddle, Steven M.; Zhao, Jing; Vogel, Kurt W.; Nichols, R. Jeremy; Bi, Kun. From PLoS One (2012), 7(8), e43580. ,
4. Exploring protein kinase inhibitors. Unveiling gemcitabine resistance in pancreatic cancer. Comments. By Kim, Yeon Jeong; Hong, Young Bin; Cho, Chi Heum; Seong, Yeon-Sun; Bae, Insoo. From Pancreas (Hagerstown, MD, United States) (2012), 41(5), 804-805. ,
5. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. By Jester, Benjamin W.; Gaj, Alicia; Shomin, Carolyn D.; Cox, Kurt J.; Ghosh, Indraneel. From Journal of Medicinal Chemistry (2012), 55(4), 1526-1537. ,
6. Novel combinations including a CENP-E inhibitor as cancer treatments. By Weber, Barbara; Wooster, Richard F.. From PCT Int. Appl. (2011), WO 2011031308 A1 20110317.
7. Postprocessing of Protein-Ligand Docking Poses Using Linear Response MM-PB/SA: Application to Wee1 Kinase Inhibitors. By Wichapong, Kanin; Lawson, Michael; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From Journal of Chemical Information and Modeling (2010), 50(9), 1574-1588.
8. RNAi screening of the kinome identifies modulators of cisplatin response in ovarian cancer cells. By Arora, Shilpi; Bisanz, Kristen M.; Peralta, Lourdes A.; Basu, Gargi D.; Choudhary, Ashish; Tibes, Raoul; Azorsa, David O.. From Gynecologic Oncology (2010), 118(3), 220-227.
9. A Coiled-Coil Enabled Split-Luciferase Three-Hybrid System: Applied Toward Profiling Inhibitors of Protein Kinases. By Jester, Benjamin W.; Cox, Kurt J.; Gaj, Alicia; Shomin, Carolyn D.; Porter, Jason R.; Ghosh, Indraneel. From Journal of the American Chemical Society (2010), 132(33), 11727-11735.
10. Receptor-based 3D-QSAR studies of checkpoint Wee1 kinase inhibitors. By Wichapong, Kanin; Lindner, Marc; Pianwanit, Somsak; Kokpol, Sirirat; Sippl, Wolfgang. From European Journal of Medicinal Chemistry (2009), 44(4), 1383-1395.
11. Improvement of multivariate image analysis applied to quantitative structure-activity relationship (QSAR) analysis. By using wavelet-principal component analysis ranking variable selection and least-squares support vector machine regression: QSAR study of checkpoint kinase WEE1 inhibitors. By Cormanich, Rodrigo A.; Goodarzi, Mohammad; Freitas, Matheus P.. From Chemical Biology & Drug Design (2009), 73(2), 244-252.
12. Computer Simulations Reveal a Novel Nucleotide-Type Binding Orientation for Ellipticine-Based Anticancer c-kit Kinase Inhibitors. By Thompson, Damien; Miller, Charlotte; McCarthy, Florence O.. From Biochemistry (2008), 47(39), 10333-10344.
13. Synthesis and structure-activity relationships of N-6 substituted analogues of 9-hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones as inhibitors of Wee1 and Chk1 checkpoint kinases. By Smaill, Jeff B.; Baker, Edward N.; Booth, R. John; Bridges, Alexander J.; Dickson, James M.; Dobrusin, Ellen M.; Ivanovic, Ivan; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; et al. From European Journal of Medicinal Chemistry (2008), 43(6), 1276-1296.
14. 3D-QSAR studies of Checkpoint Kinase Weel inhibitors based on molecular docking, CoMFA and CoMSIA. By Yi, Ping; Fang, Xin; Qiu, Minghua. From European Journal of Medicinal Chemistry (2008), 43(5), 925-938. , DOI:10.1016/j.ejmech.2007.06.021
15. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Inhibitors of the Checkpoint Kinase Wee1. Structure-Activity Relationships for Chromophore Modification and Phenyl Ring Substitution. By Palmer, Brian D.; Thompson, Andrew M.; Booth, R. John; Dobrusin, Ellen M.; Kraker, Alan J.; Lee, Ho H.; Lunney, Elizabeth A.; Mitchell, Lorna H.; Ortwine, Daniel F.; Smaill, Jeff B.; et al. From Journal of Medicinal Chemistry (2006), 49(16), 4896-4911. , DOI:10.1021/jm0512591
16. Structure and Inhibition of the Human Cell Cycle Checkpoint Kinase, Wee1A Kinase. By Squire, Christopher J.; Dickson, James M.; Ivanovic, Ivan; Baker, Edward N.. From Structure (Cambridge, MA, United States) (2005), 13(4), 541-550.
17. Modified human Wee1 kinase, crystals of peptide/inhibitor complexes containing such modified Wee1, and methods of use in the design and screening of Wee1 modulators. By Baker, Edward Neill; Booth, Richard John; Kraker, Alan J.; Ortwine, Daniel Fred; Dickson, James Michael Jeremy; Ivanovic, Ivan; Squire, Christopher John. From U.S. Pat. Appl. Publ. (2005), US 20050037476 A1 20050217.
18. Preparation of pyrrolocarbazoles, benzofuroisoindoles, and azacyclopentafluorenes inhibitors of checkpoint kinases WEE1 and CHK1. By Booth, Richard John; Denny, William Alexander; Dobrusin, Ellen Myra; Kraker, Alan John; Mitchell, Lorna Helen; Smaill, Jeffrey Bruce; Thompson, Andrew Mark; Lee, Ho Huat; Mccarthy, Florence Oliver Joseph; Palmer, Brian Desmond. From PCT Int. Appl. (2003), WO 2003091255 A1 20031106.

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